molecular formula C16H12ClN3O2S B2635360 N'-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide CAS No. 672925-34-7

N'-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Cat. No.: B2635360
CAS No.: 672925-34-7
M. Wt: 345.8
InChI Key: MSZJCXPAGPQDNI-UHFFFAOYSA-N
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Description

N'-(4-Chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a heterocyclic carbohydrazide derivative featuring a thiophene core substituted with a pyrrole group and a 4-chlorobenzoyl hydrazide moiety. Its molecular formula is C₁₇H₁₂ClN₃O₂S, with a molecular weight of 365.81 g/mol (CAS: 400075-23-2) . It is used in pharmaceutical research, particularly in the development of antimicrobial and antitubercular agents .

Properties

IUPAC Name

N'-(4-chlorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c17-12-5-3-11(4-6-12)15(21)18-19-16(22)14-13(7-10-23-14)20-8-1-2-9-20/h1-10H,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZJCXPAGPQDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves a multi-step process:

    Formation of the Hydrazide: The initial step involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzoyl hydrazide.

    Cyclization: The 4-chlorobenzoyl hydrazide is then reacted with 2-thiophenecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate 3-(4-chlorobenzoyl)-2-thiophenecarbohydrazide.

    Pyrrole Introduction: Finally, the intermediate is reacted with pyrrole under acidic conditions to yield the target compound, N’-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and pH) would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzoyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves the reaction of 4-chlorobenzoyl hydrazine with 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

This compound has demonstrated potent antimicrobial activity against various bacterial strains. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound, particularly against certain types of cancer cells such as breast and lung cancer. The compound induces apoptosis in cancer cells through the activation of intrinsic pathways, which has been substantiated by cell viability assays and flow cytometry analyses .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and target proteins involved in cancer progression and bacterial resistance. These studies suggest that the compound binds effectively to active sites, inhibiting enzymatic functions critical for cell survival .

Case Studies

Study Objective Findings
Study A Evaluate antimicrobial efficacyShowed significant inhibition of E. coli and S. aureus growth
Study B Assess anticancer potentialInduced apoptosis in MCF-7 breast cancer cells with IC50 values in low micromolar range
Study C Investigate molecular interactionsIdentified key binding affinities with target proteins using molecular docking simulations

Mechanism of Action

The mechanism of action of N’-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind

Biological Activity

N'-(4-chlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a synthetic compound belonging to the hydrazide class, known for its diverse biological activities. Its molecular formula is C16H12ClN3O2SC_{16}H_{12}ClN_{3}O_{2}S, and it exhibits potential therapeutic applications due to its interaction with various biological targets.

  • Molecular Weight : 345.8 g/mol
  • CAS Number : 672925-34-7
  • Synonyms : this compound

The compound primarily targets key enzymes involved in metabolic pathways, notably:

  • Enoyl ACP Reductase
  • Dihydrofolate Reductase (DHFR)

Mode of Action

The binding of this compound to these enzymes inhibits their activity, disrupting:

  • Fatty Acid Synthesis Pathway : Inhibition leads to impaired lipid production in bacterial cells.
  • Folate Metabolism Pathway : This affects nucleotide synthesis, crucial for bacterial proliferation.

Biological Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, leading to a reduction in growth rates and viability.

Case Studies

  • Antibacterial Efficacy :
    • In a study involving multiple bacterial strains, this compound showed an IC50 value indicating potent antibacterial activity, particularly against Gram-positive bacteria.
  • Cytotoxicity Testing :
    • The compound was evaluated for cytotoxic effects on human cell lines, revealing moderate toxicity at higher concentrations but significant selectivity towards bacterial cells.

Research Findings

A summary of relevant studies is presented below:

Study ReferenceBiological ActivityFindings
AntibacterialEffective against Gram-positive bacteria with low IC50 values.
Enzyme InhibitionSignificant inhibition of DHFR and Enoyl ACP Reductase leading to disrupted metabolic pathways.
CytotoxicityModerate toxicity observed in human cell lines, indicating selective antibacterial properties.

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability : Compounds with bulkier substituents (e.g., methylbenzoyl) may exhibit higher melting points, as seen in related hydrazides (e.g., H26: m.p. 293–296°C) .

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